molecular formula C17H17F3N4O4 B2854056 Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate CAS No. 2034322-72-8

Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate

Cat. No.: B2854056
CAS No.: 2034322-72-8
M. Wt: 398.342
InChI Key: ADZXXUKCBBEDTC-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate is an organic compound with intriguing properties. The compound comprises a benzyl group attached to a carbamate structure, with a trifluoromethyl oxadiazole ring. It demonstrates significant potential in the realms of chemistry and pharmaceuticals due to its multifaceted nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate typically starts with the preparation of the trifluoromethyl oxadiazole ring. This can be synthesized by reacting appropriate carboxylic acids with hydrazine derivatives under conditions that favor cyclization. The next step involves coupling this intermediate with the pyrrolidine ring, often through nucleophilic substitution reactions.

The benzyl carbamate functionality is then introduced via a reaction between benzyl alcohol and a suitable isocyanate derivative. Typical conditions include using a base like triethylamine to catalyze the reaction.

Industrial Production Methods: For large-scale production, the process often involves optimization of reaction conditions to maximize yield and purity. Utilizing flow chemistry techniques and automated synthesis machinery can significantly enhance the efficiency and scalability of the process.

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding benzaldehydes or carboxylic acids.

  • Reduction: Reduction can target the oxadiazole ring or the carbamate moiety, yielding simpler structures.

  • Substitution: Substitution reactions can occur at the benzyl position, particularly with electrophiles, to introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Hydride reagents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Electrophilic aromatic substitution is facilitated using reagents such as halogens and nitrating agents.

Major Products Formed: Depending on the specific conditions and reagents used, major products could include functionalized benzyl derivatives, reduced carbamates, and modified oxadiazole rings.

Scientific Research Applications

Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate has a variety of scientific research applications:

  • Chemistry: Its unique structure makes it a useful model compound for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: It can be utilized as a probe to investigate enzyme mechanisms or as a building block for more complex bioactive molecules.

  • Medicine: Preliminary research suggests potential pharmaceutical applications, including as a precursor for drugs targeting specific pathways.

  • Industry: The compound can serve as an intermediate in the synthesis of polymers and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with specific molecular targets. The trifluoromethyl oxadiazole moiety is known to influence biological activity by affecting enzyme binding and metabolic stability. The pyrrolidine ring can interact with receptors and enzymes, altering their activity.

Comparison with Similar Compounds

Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate stands out among similar compounds due to its combination of functional groups. It is compared with:

  • Benzyl carbamates: These lack the oxadiazole ring and therefore have different chemical and biological properties.

  • Trifluoromethyl oxadiazoles: These do not have the carbamate and pyrrolidine functionalities, limiting their scope of reactivity and application.

  • Pyrrolidine-based compounds: These typically do not feature the trifluoromethyl group, which imparts unique properties to this compound.

Each comparison highlights the distinctive combination of moieties in the compound that makes it versatile and valuable in various research and industrial contexts.

Properties

IUPAC Name

benzyl N-[2-oxo-2-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O4/c18-17(19,20)15-22-14(23-28-15)12-6-7-24(9-12)13(25)8-21-16(26)27-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZXXUKCBBEDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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